Metolazone
Metolazone
Metolazone is a long acting, quinazoline-based sulfonamide thiazide-like, diuretic. Similar to the thiazides, metolazone acts on the distal convoluted tubule (DCT) and inhibits the sodium-chloride symporter, thereby preventing sodium and chloride reabsorption and excretion of water.
Metolazone, also known as zaroxolyn or diulo, belongs to the class of organic compounds known as quinazolines. Quinazolines are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring. Metolazone is a drug which is used for the treatment of hypertension, alone or in combination with other antihypertensive drugs of a different class. Metolazone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Metolazone has been detected in multiple biofluids, such as urine and blood. Within the cell, metolazone is primarily located in the membrane (predicted from logP). Metolazone can be converted into metolazone through its interaction with the enzyme solute carrier family 22 member 6. In humans, metolazone is involved in the metolazone action pathway.
Metolazone is a quinazoline that consists of 1,2,3,4-tetrahydroquinazolin-4-one bearing additional methyl, 2-tolyl, sulfamyl and chloro substituents at positions 2, 3, 6 and 7 respectively. A quinazoline diuretic, with properties similar to thiazide diuretics. It has a role as a diuretic, an antihypertensive agent and an ion transport inhibitor. It is a member of quinazolines, an organochlorine compound and a sulfonamide.
Metolazone, also known as zaroxolyn or diulo, belongs to the class of organic compounds known as quinazolines. Quinazolines are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring. Metolazone is a drug which is used for the treatment of hypertension, alone or in combination with other antihypertensive drugs of a different class. Metolazone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Metolazone has been detected in multiple biofluids, such as urine and blood. Within the cell, metolazone is primarily located in the membrane (predicted from logP). Metolazone can be converted into metolazone through its interaction with the enzyme solute carrier family 22 member 6. In humans, metolazone is involved in the metolazone action pathway.
Metolazone is a quinazoline that consists of 1,2,3,4-tetrahydroquinazolin-4-one bearing additional methyl, 2-tolyl, sulfamyl and chloro substituents at positions 2, 3, 6 and 7 respectively. A quinazoline diuretic, with properties similar to thiazide diuretics. It has a role as a diuretic, an antihypertensive agent and an ion transport inhibitor. It is a member of quinazolines, an organochlorine compound and a sulfonamide.
Brand Name:
Vulcanchem
CAS No.:
17560-51-9
VCID:
VC0535287
InChI:
InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)
SMILES:
CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl
Molecular Formula:
C16H16ClN3O3S
Molecular Weight:
365.8 g/mol
Metolazone
CAS No.: 17560-51-9
Inhibitors
VCID: VC0535287
Molecular Formula: C16H16ClN3O3S
Molecular Weight: 365.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 17560-51-9 |
---|---|
Product Name | Metolazone |
Molecular Formula | C16H16ClN3O3S |
Molecular Weight | 365.8 g/mol |
IUPAC Name | 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide |
Standard InChI | InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) |
Standard InChIKey | AQCHWTWZEMGIFD-UHFFFAOYSA-N |
SMILES | CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl |
Canonical SMILES | CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl |
Appearance | Solid powder |
Colorform | CRYSTALS FROM ETHANOL |
Melting Point | 256 °C 256.0 °C 253-259 °C 256°C |
Physical Description | Solid |
Description | Metolazone is a long acting, quinazoline-based sulfonamide thiazide-like, diuretic. Similar to the thiazides, metolazone acts on the distal convoluted tubule (DCT) and inhibits the sodium-chloride symporter, thereby preventing sodium and chloride reabsorption and excretion of water. Metolazone, also known as zaroxolyn or diulo, belongs to the class of organic compounds known as quinazolines. Quinazolines are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring. Metolazone is a drug which is used for the treatment of hypertension, alone or in combination with other antihypertensive drugs of a different class. Metolazone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Metolazone has been detected in multiple biofluids, such as urine and blood. Within the cell, metolazone is primarily located in the membrane (predicted from logP). Metolazone can be converted into metolazone through its interaction with the enzyme solute carrier family 22 member 6. In humans, metolazone is involved in the metolazone action pathway. Metolazone is a quinazoline that consists of 1,2,3,4-tetrahydroquinazolin-4-one bearing additional methyl, 2-tolyl, sulfamyl and chloro substituents at positions 2, 3, 6 and 7 respectively. A quinazoline diuretic, with properties similar to thiazide diuretics. It has a role as a diuretic, an antihypertensive agent and an ion transport inhibitor. It is a member of quinazolines, an organochlorine compound and a sulfonamide. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | 60.3 mg/L (at 25 °C) 1.65e-04 M INSOL IN WATER & ALCOHOL 4.07e-02 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Diulo Metolazone Microx Mykrox SR 720 22 SR-720-22 SR72022 Zaroxolyn |
Reference | 1. Rosenberg J, Gustafsson F, Galatius S, Hildebrandt PR. Combination therapy with metolazone and loop diuretics in outpatients with refractory heart failure: an observational study and review of the literature. Cardiovasc Drugs Ther. 2005 Aug;19(4):301-6. doi: 10.1007/s10557-005-3350-2. PMID: 16189620. 2. Brix KV, Grosell M. Comparative characterization of Na+ transport in Cyprinodon variegatus variegatus and Cyprinodon variegatus hubbsi: a model species complex for studying teleost invasion of freshwater. J Exp Biol. 2012 Apr 1;215(Pt 7):1199-209. doi: 10.1242/jeb.067496. PMID: 22399666. 3. Nováková L, Grand-Guillaume Perrenoud A, Nicoli R, Saugy M, Veuthey JL, Guillarme D. Ultra high performance supercritical fluid chromatography coupled with tandem mass spectrometry for screening of doping agents. I: Investigation of mobile phase and MS conditions. Anal Chim Acta. 2015 Jan 1;853:637-646. doi: 10.1016/j.aca.2014.10.004. Epub 2014 Oct 14. PMID: 25467513. |
PubChem Compound | 4170 |
Last Modified | Nov 11 2021 |
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